molecular formula C16H17N3O3 B13662260 N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine

N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine

Cat. No.: B13662260
M. Wt: 299.32 g/mol
InChI Key: LQERQTPHSZZCMS-UHFFFAOYSA-N
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Description

N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring fused with an oxazole ring and a Boc-protected amine group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine typically involves multi-step organic reactions One common method includes the formation of the oxazole ring followed by the fusion with the quinoline ringSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives .

Scientific Research Applications

N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine is unique due to its specific structural features, including the Boc-protected amine group and the fused oxazole-quinoline ring system. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

tert-butyl N-([1,3]oxazolo[4,5-c]quinolin-2-ylmethyl)carbamate

InChI

InChI=1S/C16H17N3O3/c1-16(2,3)22-15(20)18-9-13-19-12-8-17-11-7-5-4-6-10(11)14(12)21-13/h4-8H,9H2,1-3H3,(H,18,20)

InChI Key

LQERQTPHSZZCMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(O1)C3=CC=CC=C3N=C2

Origin of Product

United States

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